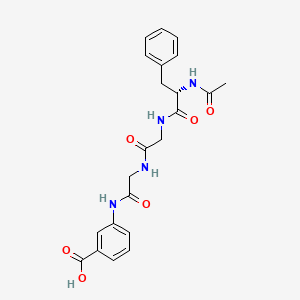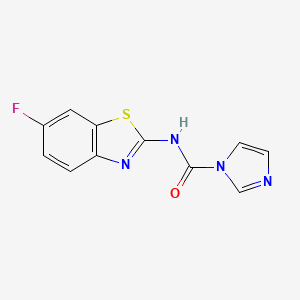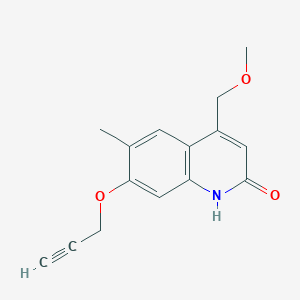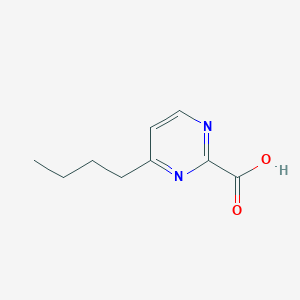
Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2-ethoxyphenylmethanide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide (2-ethoxyphenyl)methanide typically involves the reaction of 2-ethoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis and oxidation of the Grignard reagent. The general reaction is as follows:
2-ethoxyphenyl bromide+Mg→Magnesium bromide (2-ethoxyphenyl)methanide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like magnesium bromide (2-ethoxyphenyl)methanide is scaled up by using large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (2-ethoxyphenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF).
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from coupling reactions with other organic halides.
Scientific Research Applications
Magnesium bromide (2-ethoxyphenyl)methanide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Polymer Chemistry: Acts as a catalyst in cationic polymerization and ring-expansion polymerization.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Employed in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of magnesium bromide (2-ethoxyphenyl)methanide involves the formation of a highly reactive carbanion species. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom. This carbanion can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide (2-methylphenyl)methanide
- Phenylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Magnesium bromide (2-ethoxyphenyl)methanide is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.
Properties
CAS No. |
800408-14-4 |
|---|---|
Molecular Formula |
C9H11BrMgO |
Molecular Weight |
239.39 g/mol |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QOEWNHGVAYPWGL-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=CC=C1[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)




![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)
![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)

![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)
